molecular formula C22H27N3O5S B6971141 3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide

3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide

Cat. No.: B6971141
M. Wt: 445.5 g/mol
InChI Key: KDMFVVCYAKZICA-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a sulfonamide group attached to a benzamide core, with additional functional groups including an ethoxyphenyl and a propanoylpyrrolidinyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-ethoxyaniline using chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.

    Coupling with Benzamide: The sulfonyl chloride intermediate is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Introduction of the Pyrrolidinyl Group: The final step involves the acylation of the sulfonamide intermediate with 1-propanoylpyrrolidine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxyaniline derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are involved in various biological processes. The benzamide core may interact with receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxybenzenesulfonamide: Lacks the benzamide and pyrrolidinyl groups, making it less complex and potentially less active.

    N-(1-propanoylpyrrolidin-3-yl)benzamide: Lacks the sulfonamide group, which may reduce its biological activity.

    3-aminobenzamide: Lacks both the sulfonamide and pyrrolidinyl groups, making it a simpler molecule with different properties.

Uniqueness

3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide is unique due to its combination of functional groups, which confer a range of chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the benzamide and pyrrolidinyl groups contribute to its overall stability and reactivity. This combination makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-3-21(26)25-13-12-18(15-25)23-22(27)16-6-5-7-20(14-16)31(28,29)24-17-8-10-19(11-9-17)30-4-2/h5-11,14,18,24H,3-4,12-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMFVVCYAKZICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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